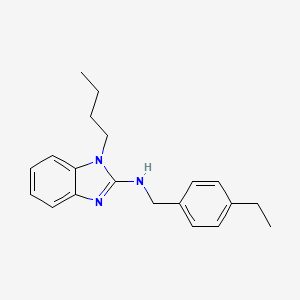![molecular formula C23H21BrN6O2S B11570249 (4Z)-4-[({4-bromo-2-[5-hydroxy-3-(propylsulfanyl)-1,2,4-triazin-6-yl]phenyl}amino)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11570249.png)
(4Z)-4-[({4-bromo-2-[5-hydroxy-3-(propylsulfanyl)-1,2,4-triazin-6-yl]phenyl}amino)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-4-[({4-BROMO-2-[5-HYDROXY-3-(PROPYLSULFANYL)-1,2,4-TRIAZIN-6-YL]PHENYL}AMINO)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including a triazine ring, a pyrazolone ring, and a brominated phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[({4-BROMO-2-[5-HYDROXY-3-(PROPYLSULFANYL)-1,2,4-TRIAZIN-6-YL]PHENYL}AMINO)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The phenyl group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using hydrogen peroxide or other oxidizing agents.
Sulfur Introduction: The propylsulfanyl group is added through a nucleophilic substitution reaction.
Pyrazolone Ring Formation: The pyrazolone ring is formed through a condensation reaction involving appropriate hydrazine and ketone precursors.
Final Coupling: The final compound is obtained by coupling the brominated triazine derivative with the pyrazolone derivative under suitable conditions, such as using a base and a solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(4Z)-4-[({4-BROMO-2-[5-HYDROXY-3-(PROPYLSULFANYL)-1,2,4-TRIAZIN-6-YL]PHENYL}AMINO)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The brominated phenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(4Z)-4-[({4-BROMO-2-[5-HYDROXY-3-(PROPYLSULFANYL)-1,2,4-TRIAZIN-6-YL]PHENYL}AMINO)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.
Materials Science: Utilized in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of (4Z)-4-[({4-BROMO-2-[5-HYDROXY-3-(PROPYLSULFANYL)-1,2,4-TRIAZIN-6-YL]PHENYL}AMINO)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (4Z)-4-[({4-CHLORO-2-[5-HYDROXY-3-(PROPYLSULFANYL)-1,2,4-TRIAZIN-6-YL]PHENYL}AMINO)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- (4Z)-4-[({4-FLUORO-2-[5-HYDROXY-3-(PROPYLSULFANYL)-1,2,4-TRIAZIN-6-YL]PHENYL}AMINO)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The uniqueness of (4Z)-4-[({4-BROMO-2-[5-HYDROXY-3-(PROPYLSULFANYL)-1,2,4-TRIAZIN-6-YL]PHENYL}AMINO)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, hydroxyl group, and propylsulfanyl group allows for unique interactions and reactivity compared to its analogs.
属性
分子式 |
C23H21BrN6O2S |
|---|---|
分子量 |
525.4 g/mol |
IUPAC 名称 |
6-[5-bromo-2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]phenyl]-3-propylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C23H21BrN6O2S/c1-3-11-33-23-26-21(31)20(27-28-23)17-12-15(24)9-10-19(17)25-13-18-14(2)29-30(22(18)32)16-7-5-4-6-8-16/h4-10,12-13,29H,3,11H2,1-2H3,(H,26,28,31) |
InChI 键 |
CJFUHRCNTNJFOC-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=NN=C(C(=O)N1)C2=C(C=CC(=C2)Br)N=CC3=C(NN(C3=O)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B11570171.png)
![1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11570177.png)

![(6E)-6-[3-[(E)-2-(2-chlorophenyl)ethenyl]-2H-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11570192.png)

![(5Z)-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11570202.png)
![5-bromo-2-methoxy-3-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11570205.png)

![7-Bromo-1-(4-hydroxy-3-methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11570220.png)
![(3E)-3-[(7-ethyl-1H-indol-3-yl)methylidene]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11570221.png)
![6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11570229.png)
![2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11570231.png)
![cyclopropyl{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methanone](/img/structure/B11570235.png)
![5-(4-Methylphenyl)-9-(piperidin-1-yl)benzimidazo[2,1-a]phthalazine](/img/structure/B11570244.png)
